molecular formula C9H8BrFO4S B15262563 Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Cat. No.: B15262563
M. Wt: 311.13 g/mol
InChI Key: GNGCHEFBFNAVBB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C9H8BrFO4S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorosulfonyl, and ethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-(fluorosulfonyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The fluorosulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives of the ester group.

    Oxidation: Sulfonic acid derivatives of the fluorosulfonyl group.

Scientific Research Applications

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The bromine and fluorosulfonyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is unique due to the presence of both bromine and fluorosulfonyl groups on the benzene ring

Properties

Molecular Formula

C9H8BrFO4S

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 3-bromo-4-fluorosulfonylbenzoate

InChI

InChI=1S/C9H8BrFO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3

InChI Key

GNGCHEFBFNAVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Br

Origin of Product

United States

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